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Compound of Interest

Compound Name: 4-n-Butylbenzophenone
CAS No.: 55363-57-0
Cat. No.: B1355460
Get Quote
. J

Executive Summary

The unambiguous structural elucidation of 4-n-butylbenzophenone (CAS: 4934-23-0) requires
a multi-modal spectroscopic approach. While benzophenone derivatives are ubiquitous in
photochemistry and pharmaceutical synthesis, the specific n-butyl substitution pattern presents
unique spectroscopic signatures that distinguish it from its isomers (e.g., tert-butyl or iso-butyl
analogs).

This guide outlines a self-validating analytical workflow, synthesizing Mass Spectrometry (MS),
Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) data to confirm the
structure. The narrative emphasizes the causality behind observed signals, moving beyond
simple peak listing to mechanistic interpretation.

Synthesis Context & Sample Origin

Understanding the synthetic origin of a sample aids in anticipating impurities (e.g., unreacted
starting materials or isomers). 4-n-butylbenzophenone is typically synthesized via Friedel-
Crafts Acylation.
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e Pathway A: Benzoyl chloride + n-butylbenzene (

catalyst).

o Pathway B: 4-n-butylbenzoyl chloride + benzene (
catalyst).

Note on Isomerism: Pathway A is regioselective for the para position due to the steric bulk of
the butyl group and the orth/para directing nature of alkyl chains, but trace ortho isomers may
exist. Pathway B prevents isomerism on the butyl-substituted ring, offering a higher purity
reference standard.

Step-by-Step Elucidation Protocol
Step 1: Mass Spectrometry (MS) — The Molecular
Skeleton

Electron lonization (EI) MS provides the first tier of evidence: molecular weight and
fragmentation connectivity.

Theoretical Molecular Weight:

=238.33 g/mol .

Fragmentation Logic

Unlike alkyl ketones where the alkyl chain is attached directly to the carbonyl (allowing for
McLafferty rearrangements involving the C=0 oxygen), the butyl chain in 4-n-
butylbenzophenone is remote from the carbonyl. Therefore, the fragmentation is dominated

by
-cleavage at the carbonyl and benzylic cleavage at the alkyl chain.

e Molecular lon (

): Distinct peak at m/z 238.

o -Cleavage (Carbonyl): The bond between the carbonyl carbon and the aromatic rings breaks.
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o Path A: Formation of the benzoyl cation (

). m/z 105 (Base Peak or very high intensity).
o Path B: Formation of the 4-butylbenzoyl cation. m/z 161.
e Secondary Fragmentation:

o The benzoyl cation (m/z 105) loses CO to form the phenyl cation (

)atm/z 77.

o The butyl chain undergoes benzylic fragmentation, losing a propyl radical (

) to form a stabilized tropylium-like ion.

Loss of CO
Alpha Cleavage Benzoy! Cation (- 28 Da) Phenyl Cation
(- C10H13) [C6HSCO+ [C6HS5]+
m/z 105 m/z 77

Molecular lon
[C17H180]+
m/z 238

Alpha Cleavage
(- C6H5)

4-Butylbenzoyl Cation
[C11H130]+
m/z 161

Figure 1: Primary Mass Spectrometry Fragmentation Pathway for 4-n-Butylbenzophenone

Click to download full resolution via product page

Step 2: Infrared Spectroscopy (IR) — Functional Group
Validation

IR is used primarily to confirm the ketone functionality and the aromatic nature of the rings.
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Wavenumber (
Functional Group Assignment Logic

)

Conjugated diaryl ketone.

Lower frequency than aliphatic
C=0 Stretch 1650 — 1665 ketones (typically 1715) due to

resonance delocalization with

two phenyl rings.

Weak intensity stretches

characteristic of

C-H (Aromatic) 3030 — 3080
C-H bonds.
Strong stretches from the n-
butyl chain (
C-H (Aliphatic) 2850 — 2960
C-H). Distinct from
unsubstituted benzophenone.
C=C (Aromatic) 1580, 1600 Ring breathing modes.

Strong out-of-plane bending
Subst. Pattern 800 — 850 for para-disubstituted benzene

(two adjacent hydrogens).

Monosubstituted benzene ring
Subst. Pattern 690 - 710 ] )
(five adjacent hydrogens).

Step 3: NMR Spectroscopy — The "Smoking Gun"

NMR provides the definitive proof of the n-butyl isomer (vs. tert-butyl) and the para-substitution
pattern.

H NMR (Proton) Analysis

The spectrum is divided into two distinct regions: the aromatic zone (deshielded) and the
aliphatic zone (shielded).

Aromatic Region (7.0 — 8.0 ppm):
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e Ring A (Unsubstituted): Typical pattern for a benzoyl group.
o ~7.8 ppm (Doublet, 2H, ortho).
o ~7.6 ppm (Triplet, 1H, para).
o ~7.5 ppm (Triplet, 2H, meta).
e Ring B (4-n-butyl substituted): AA'BB' system.
o ~7.7 ppm (Doublet, 2H, ortho to carbonyl). Deshielded by the anisotropy of the C=0.

o ~7.3 ppm (Doublet, 2H, meta to carbonyl/ortho to butyl). Shielded relative to the ortho
protons, but less so than benzene due to the alkyl group's weak donating effect.

Aliphatic Region (0.9 — 2.7 ppm) - The n-Butyl Fingerprint: This region definitively rules out tert-
butyl (which would be a singlet ~1.3 ppm) or iso-butyl isomers.

-Protons (Benzylic): ~2.70 ppm (Triplet, 2H).[1][2] Deshielded by the aromatic ring.

-Protons: ~1.65 ppm (Quintet/Multiplet, 2H).

-Protons: ~1.40 ppm (Sextet/Multiplet, 2H).

-Protons (Methyl): ~0.95 ppm (Triplet, 3H).

C NMR (Carbon) Analysis[2]
e Carbonyl: Single peak at ~196 ppm.

e Aromatic: 8 signals total (due to symmetry).
o Quaternary C-1 (Ring A) & C-1' (Ring B).
o Quaternary C-4' (attached to butyl).
o CH signals for ortho/meta/para carbons.

 Aliphatic: 4 distinct signals (14, 22, 33, 35 ppm approx) confirming the linear chain.
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Unknown Sample

Aliphatic Region Aromatic Region
(0.9 - 3.0 ppm) (7.0 - 8.0 ppm)

AA'BB' Pattern +

: : .
Uifelle () MluiaEs: Monosubstituted Pattern?

Confirms n-Butyl Confirms 4-Substitution

(Rules out t-Butyl/Iso-butyl) & Benzophenone Core

Figure 2: NMR Decision Tree for Structural Verification

Click to download full resolution via product page

Summary of Analytical Data
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. Characteristic Structural
Technique Parameter ] .
Signal Conclusion
Confirms MW (
MS (EI) Molecular lon m/z 238
).
m/z 105 ( Confirms benzoyl
MS (EI) Base Peak core; rules out alkyl
) ketone.
Confirms conjugated
IR C=0 Stretch 1660 =
ketone.
1H NMR Triplet (3H) Terminal methyl of n-
riple
0.95 (1) P alkyl chain.
Benzylic
1H NMR 2.70 (t) Triplet (2H) (confirms attachment
to ring).
Confirms para-
1H NMR Aromatic 2x Doublets (AA'BB") substitution on one
ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

e 1. 4-(Dimethylamino)benzophenone(530-44-9) 1H NMR spectrum [chemicalbook.com]
e 2. 4-Benzoylbiphenyl(2128-93-0) 13C NMR [m.chemicalbook.com]

» 3. Benzophenone [webbook.nist.gov]

e 4. elib.uni-stuttgart.de [elib.uni-stuttgart.de]

¢ To cite this document: BenchChem. [4-n-Butylbenzophenone: A Guide to Structural
Elucidation]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355460/docs#4-n-butylbenzophenone-a-guide-to-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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